molecular formula C16H21NO2 B1255793 grandisine D

grandisine D

Cat. No.: B1255793
M. Wt: 259.34 g/mol
InChI Key: FKYCJVGMJYUVIJ-CORIIIEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grandisine D is an indolizidine alkaloid isolated from the leaves of the Australian rainforest tree Elaeocarpus grandis. It is part of a family of compounds known for their complex structures and significant biological activities, particularly their affinity for the human delta-opioid receptor .

Chemical Reactions Analysis

Grandisine D undergoes various chemical reactions, including:

Scientific Research Applications

Grandisine D has several scientific research applications:

Mechanism of Action

Grandisine D exerts its effects primarily through its interaction with the human delta-opioid receptor. It binds to this receptor, which is involved in modulating pain and mood. The binding of this compound to the delta-opioid receptor leads to the activation of intracellular signaling pathways that result in analgesic effects .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

(5S,6R)-6-[(8aS)-1,2,3,5,6,8a-hexahydroindolizine-8-carbonyl]-5-methylcyclohex-2-en-1-one

InChI

InChI=1S/C16H21NO2/c1-11-5-2-8-14(18)15(11)16(19)12-6-3-9-17-10-4-7-13(12)17/h2,6,8,11,13,15H,3-5,7,9-10H2,1H3/t11-,13-,15+/m0/s1

InChI Key

FKYCJVGMJYUVIJ-CORIIIEPSA-N

Isomeric SMILES

C[C@H]1CC=CC(=O)[C@@H]1C(=O)C2=CCCN3[C@H]2CCC3

Canonical SMILES

CC1CC=CC(=O)C1C(=O)C2=CCCN3C2CCC3

Synonyms

grandisine D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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